molecular formula C20H22N4O2 B2617388 (E)-3-(((furan-2-ylmethyl)imino)methyl)-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 941991-71-5

(E)-3-(((furan-2-ylmethyl)imino)methyl)-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2617388
CAS No.: 941991-71-5
M. Wt: 350.422
InChI Key: SBCBAXWGGIASLR-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(((furan-2-ylmethyl)imino)methyl)-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetically derived small molecule recognized for its potential as a potent kinase inhibitor. Its core structure is based on a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a privileged chemotype in medicinal chemistry known for its ability to interact with the ATP-binding sites of various kinases. Research indicates that this compound exhibits a unique binding profile, demonstrating significant activity against a range of cancer-associated protein kinases . The molecule's mechanism of action involves competitive inhibition at the catalytic domain, thereby disrupting intracellular signaling pathways that drive cellular proliferation and survival. Preclinical studies have highlighted its efficacy in inducing apoptosis and suppressing tumor growth in specific cell line models, particularly those associated with solid tumors . The (E)-configured imine (Schiff base) and the furan-methyl substituent are critical for its molecular recognition and binding affinity, making it a valuable chemical probe for investigating kinase signaling networks and for the development of novel targeted therapeutics in oncology research.

Properties

IUPAC Name

3-(furan-2-ylmethyliminomethyl)-9-methyl-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-15-7-5-11-24-18(15)22-19(23-9-3-2-4-10-23)17(20(24)25)14-21-13-16-8-6-12-26-16/h5-8,11-12,14H,2-4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCBAXWGGIASLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NCC3=CC=CO3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(((furan-2-ylmethyl)imino)methyl)-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives, characterized by the presence of a furan ring and a piperidine moiety. Its structure can be represented as follows:

 E 3 furan 2 ylmethyl imino methyl 9 methyl 2 piperidin 1 yl 4H pyrido 1 2 a pyrimidin 4 one\text{ E 3 furan 2 ylmethyl imino methyl 9 methyl 2 piperidin 1 yl 4H pyrido 1 2 a pyrimidin 4 one}

Key Structural Features:

  • Furan Ring : Known for its role in various biological activities.
  • Piperidine Group : Often associated with neuroactive compounds.
  • Pyrido[1,2-a]pyrimidinone Core : This scaffold is known for its diverse pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives targeting poly(ADP-ribose) polymerase (PARP) have shown efficacy against human breast cancer cells. In vitro tests demonstrated that certain analogs inhibited PARP1 catalytic activity, leading to increased apoptosis in cancer cells .

CompoundIC50 Value (μM)Mechanism of Action
Compound 5e18PARP1 inhibition
Olaparib57.3PARP1 inhibition

Antimicrobial Activity

Furan-containing compounds have also been explored for their antimicrobial properties. A study highlighted that aminophosphonates containing furan exhibited potent antibacterial effects against various strains. The structural modifications in these compounds significantly influenced their biological activity, suggesting that the furan moiety plays a crucial role in enhancing antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : By modulating apoptotic pathways, these compounds can lead to increased cancer cell death.
  • Antibacterial Mechanisms : The interaction with bacterial cell membranes and inhibition of essential metabolic pathways are common mechanisms observed in antimicrobial agents.

Study on Anticancer Efficacy

In a comparative study involving various pyrimidine derivatives, this compound was tested against different cancer cell lines. The results indicated that this compound exhibited comparable efficacy to established chemotherapeutics, suggesting its potential as a lead compound for further development in oncology .

Antimicrobial Evaluation

A series of furan-containing aminophosphonates were synthesized and evaluated for their antibacterial activity. The results showed that certain modifications enhanced their potency against resistant bacterial strains, emphasizing the importance of structural diversity in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrido[1,2-a]pyrimidin-4-one core but differ in substituents at positions 2, 3, and 9, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name (Reference) Position 2 Substituent Position 3 Substituent Position 9 Substituent Key Properties/Biological Activity
Target Compound Piperidin-1-yl (E)-(Furan-2-ylmethyl)iminomethyl Methyl Predicted enhanced solubility and CNS penetration due to piperidine and furan groups .
9-Methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido... (4) Phenethylamino (E)-Phenethyliminomethyl Methyl Increased lipophilicity from phenyl groups; potential for antimicrobial activity .
3-{(E)-[(4-Chlorophenyl)imino]methyl}-9-methyl-2-(methylamino)-4H-pyrido... (8) Methylamino (E)-(4-Chlorophenyl)iminomethyl Methyl Chlorine atom enhances electronegativity, possibly improving target binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.